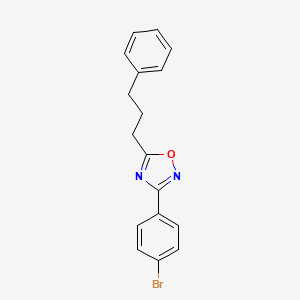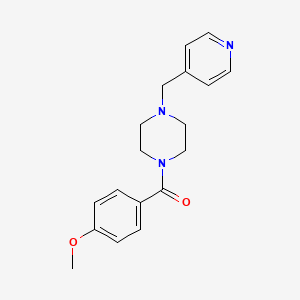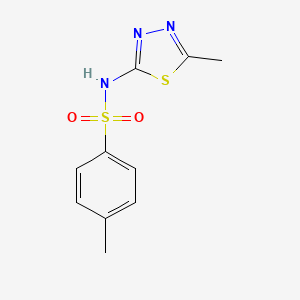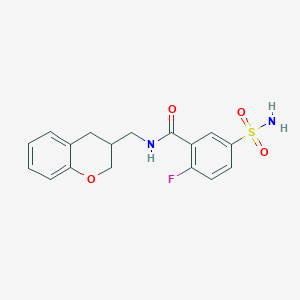
3-(4-bromophenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives involves various chemical processes, including cyclodehydration, esterification, and reactions with aryl acid hydrazides. For example, 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles have been synthesized from 3-(4-bromobenzoyl)propionic acid through reactions with several aryl acid hydrazides in phosphorous oxychloride, resulting in compounds with significant anti-inflammatory and analgesic activities (Husain & Ajmal, 2009).
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by spectroscopic methods such as NMR and IR. Structural studies have shown that the oxadiazole ring can be almost planar, influencing the compound's physical and chemical properties. For instance, the synthesis and molecular structure of N-[3-(p-bromophenyl)-1,2,4-oxadiazol-5-yl]methylphthalimide revealed a nearly planar arrangement of the p-bromophenyl group with the oxadiazole ring, which has implications for the compound's reactivity and interactions (Batista, Carpenter, & Srivastava, 2000).
Chemical Reactions and Properties
1,3,4-Oxadiazole derivatives undergo various chemical reactions, including cyclodehydration and Suzuki cross-coupling, leading to the formation of compounds with diverse properties. These reactions are influenced by the presence of substituents on the oxadiazole ring, which can affect the compound's reactivity and the formation of products with specific characteristics. For example, symmetrically substituted derivatives of 2,5-bis(4-arylphenyl)-1,3,4-oxadiazole were prepared using Suzuki cross-coupling reactions, demonstrating the versatility of these compounds in synthetic chemistry (Kudelko, Jarosz, & Curie, 2015).
Physical Properties Analysis
The physical properties of 1,3,4-oxadiazole derivatives, such as UV absorption and photoluminescence, are influenced by the aryl groups attached to the oxadiazole ring. Studies on 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives have shown that these compounds exhibit maximum UV absorption wavelengths in the range of 280-301 nm and peak photoluminescent wavelengths in the range of 350-370 nm, highlighting their potential applications in materials science (Liu Yu et al., 2006).
Chemical Properties Analysis
The chemical properties of 1,3,4-oxadiazole derivatives are characterized by their reactivity and the formation of specific functional groups through chemical reactions. These properties are essential for understanding the compound's behavior in various chemical environments and its potential applications. For instance, the synthesis and characterization of 1,3,4-oxadiazole-2-thione derivatives involved the formation of novel compounds with potent bioactivities, demonstrating the chemical versatility of oxadiazole derivatives (Xiang Jian-nan, 2009).
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O/c18-15-11-9-14(10-12-15)17-19-16(21-20-17)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZQYSBSOIIILN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=NC(=NO2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-benzimidazole](/img/structure/B5655254.png)

![2-methyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1-benzofuran-5-carboxamide](/img/structure/B5655258.png)


![5-chloro-2-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5655279.png)

![1-methyl-4-{[2-[3-oxo-3-(1-pyrrolidinyl)propyl]-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl]carbonyl}-2-imidazolidinone](/img/structure/B5655294.png)


![N-ethyl-2-(1H-pyrazol-1-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine](/img/structure/B5655329.png)